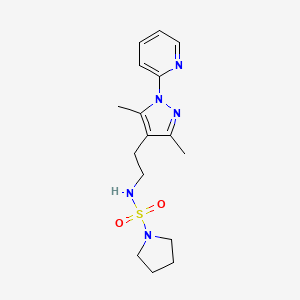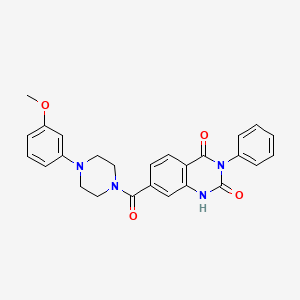
7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H24N4O4 and its molecular weight is 456.502. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
This compound exhibits promising anticancer activity due to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Researchers have explored its potential as a targeted therapy for various cancers, including breast, lung, and colon cancer. Mechanistically, it interferes with signaling pathways such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), leading to tumor growth suppression .
Antimicrobial Activity
Studies have highlighted the compound’s antibacterial and antifungal properties. It effectively inhibits the growth of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). Researchers are investigating its potential as a novel antimicrobial agent, especially against drug-resistant strains .
Anti-inflammatory Effects
The compound modulates inflammatory responses by targeting specific enzymes (e.g., COX-2, NF-κB) involved in the inflammatory cascade. Its anti-inflammatory properties make it a candidate for conditions like rheumatoid arthritis and inflammatory bowel diseases .
Neuroprotective Potential
Preclinical studies suggest that this compound may protect neurons from oxidative stress and neurodegenerative processes. Researchers are exploring its role in conditions like Alzheimer’s disease and Parkinson’s disease .
Antiviral Activity
Initial investigations indicate that the compound exhibits antiviral effects against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Further research is needed to understand its mechanism of action and potential clinical applications .
Cardiovascular Applications
The compound’s vasodilatory properties have drawn interest in cardiovascular research. It relaxes blood vessels, potentially aiding in hypertension management. Additionally, its antiplatelet effects may contribute to preventing thrombosis .
Chemical Biology and Drug Design
Researchers use this compound as a scaffold for designing novel kinase inhibitors. By modifying its structure, they aim to create more potent and selective drugs for various diseases, including cancer and inflammatory disorders .
Metabolic Disorders
Preliminary studies suggest that the compound may influence glucose metabolism and insulin sensitivity. Researchers explore its potential in managing diabetes and related metabolic conditions .
properties
IUPAC Name |
7-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-34-21-9-5-8-20(17-21)28-12-14-29(15-13-28)24(31)18-10-11-22-23(16-18)27-26(33)30(25(22)32)19-6-3-2-4-7-19/h2-11,16-17H,12-15H2,1H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCWTLVCCZUMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

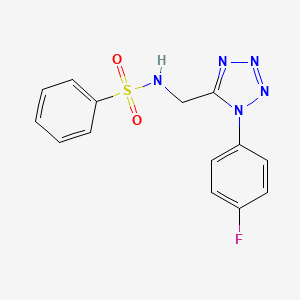

![1-(4-((1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2744648.png)
![4-morpholin-4-ylsulfonyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2744649.png)

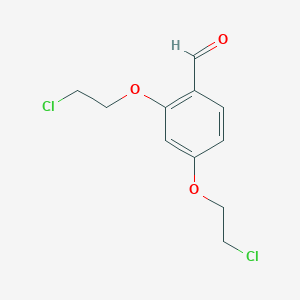

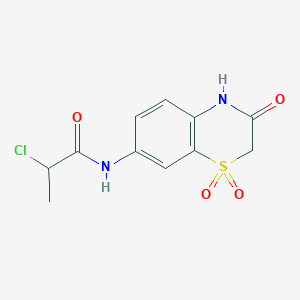
![(E)-(1-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2744657.png)
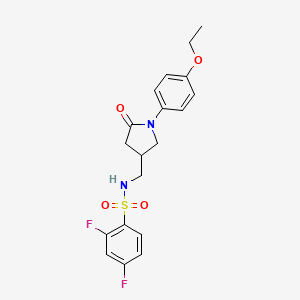
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2744659.png)
![1-[4-(6-Bromo-3-fluoropyridine-2-carbonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2744665.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(diethylamino)-3(2H)-pyridazinone](/img/structure/B2744666.png)
